molecular formula C24H21N3O4S B1586011 trans-(2-Aminocyclohexyl)methanol CAS No. 5691-21-4

trans-(2-Aminocyclohexyl)methanol

Cat. No. B1586011
CAS RN: 5691-21-4
M. Wt: 447.5 g/mol
InChI Key: AVPUPHBEYRWTMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“trans-(2-Aminocyclohexyl)methanol” is a compound with the CAS Number: 5691-21-4 . It has a molecular weight of 129.2 and its IUPAC name is [(1R,2R)-2-aminocyclohexyl]methanol . It is a solid substance that appears white to yellow .


Molecular Structure Analysis

The InChI code for “trans-(2-Aminocyclohexyl)methanol” is 1S/C7H15NO/c8-7-4-2-1-3-6(7)5-9/h6-7,9H,1-5,8H2/t6-,7+/m0/s1 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .


Physical And Chemical Properties Analysis

“trans-(2-Aminocyclohexyl)methanol” is a solid substance that appears white to yellow . It should be stored in a refrigerator . .

Scientific Research Applications

Specific Scientific Field

The research is conducted in the field of Chemistry , with a focus on the design of pH-triggered conformational switches .

Summary of the Application

A new series of trans-2-aminocyclohexanols have been synthesized and explored as conformational pH-triggers . The conformational equilibrium and its possible pH-induced change due to an intramolecular hydrogen bond and electrostatic interactions were studied .

Methods of Application or Experimental Procedures

The research involved the synthesis of a new series of trans-2-aminocyclohexanols . The conformational equilibrium and its possible pH-induced change were studied using 1H NMR spectroscopy . The position of equilibrium depends on substituents and on solvent .

Summary of Results or Outcomes

The research found that the position of the conformational equilibrium depends on substituents and on solvent . The 1H NMR titration curves were used for estimation of the pKa values of protonated compounds that varied from 7.4 to 2.5 (in CD3OD) depending on the structure of the amino group .

Safety And Hazards

The safety information for “trans-(2-Aminocyclohexyl)methanol” indicates that it is potentially harmful if swallowed . It may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing hands and other exposed areas thoroughly after handling .

properties

IUPAC Name

[(1R,2R)-2-aminocyclohexyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-7-4-2-1-3-6(7)5-9/h6-7,9H,1-5,8H2/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWPGEWXYDEQAY-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-(2-Aminocyclohexyl)methanol

CAS RN

5691-21-4
Record name rel-(1R,2R)-2-Aminocyclohexanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5691-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-(2-Aminocyclohexyl)methanol
Reactant of Route 2
Reactant of Route 2
trans-(2-Aminocyclohexyl)methanol
Reactant of Route 3
Reactant of Route 3
trans-(2-Aminocyclohexyl)methanol
Reactant of Route 4
Reactant of Route 4
trans-(2-Aminocyclohexyl)methanol
Reactant of Route 5
Reactant of Route 5
trans-(2-Aminocyclohexyl)methanol
Reactant of Route 6
Reactant of Route 6
trans-(2-Aminocyclohexyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.